molecular formula C15H17NO2 B7762790 Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]- CAS No. 937600-46-9

Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-

Cat. No.: B7762790
CAS No.: 937600-46-9
M. Wt: 243.30 g/mol
InChI Key: YWPAFVJEOSYUTH-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C15H17NO2 It is a derivative of benzenemethanamine, where the amine group is substituted with a 2-[(4-methoxyphenyl)methoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]- typically involves the reaction of benzenemethanamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]- can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenemethanamines.

Scientific Research Applications

Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • Benzenemethanamine, 4-methoxy-
  • Benzenemethanamine, 2-methoxy-
  • Benzenemethanamine, 4-ethoxy-

Comparison: Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]- is unique due to the presence of the 2-[(4-methoxyphenyl)methoxy] group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16/h2-9H,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPAFVJEOSYUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233253
Record name Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937600-46-9
Record name Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937600-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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